molecular formula C11H12FN3O2 B1334705 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide CAS No. 669696-68-8

1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide

Cat. No. B1334705
CAS RN: 669696-68-8
M. Wt: 237.23 g/mol
InChI Key: WPTJFEMVIBPOQD-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide”

The compound this compound is a derivative of pyrrolidine with potential pharmacological properties. It is related to various synthesized compounds that have been studied for their chemical properties and biological activities, such as antimicrobial, antifungal, and antioxidant activities . The presence of the fluorophenyl group suggests potential activity in medical imaging or as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including palladium-catalyzed processes, electrophilic fluorination, and condensation reactions with aromatic aldehydes and diketones . For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves chlorination, hydroxylation, and subsequent reactions to introduce various substituents . Similarly, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide demonstrates the use of nucleophilic substitution and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as NMR, IR, mass spectrometry, and X-ray diffraction analysis . These techniques provide detailed information about the conformation, configuration, and substituent effects on the compounds. For example, the crystal structure of a related spiro compound was determined to be planar with an envelope conformation of the pyrrolidin ring .

Chemical Reactions Analysis

The chemical reactivity of 5-oxopyrrolidine-3-carbohydrazides includes reactions with 1,4-naphthoquinone derivatives, leading to the formation of various hydrazide products . Additionally, the condensation with aromatic aldehydes and acetone yields hydrazones, and reactions with diketones produce pyrazole and pyrrole derivatives . These reactions demonstrate the versatility of the pyrrolidine derivatives in forming a wide range of chemical structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their substituents. For example, the introduction of fluorine atoms can significantly affect the compound's reactivity and stability . The antioxidant activity of certain derivatives has been found to exceed that of known antioxidants like ascorbic acid, indicating the potential for these compounds to act as effective free radical scavengers . The antibacterial activity of some derivatives has also been highlighted, with certain compounds showing high efficacy against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Synthesis and Properties

Researchers have explored the synthesis and properties of derivatives related to 1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide. For example, Mickevičius et al. (2009) studied the synthesis of derivatives containing fluoromethyl and trifluoromethyl groups, detailing their ability to form isomers due to amide and azomethine structural units. These compounds' structures were confirmed using MS, IR, 1H, and 13C NMR spectra, and analytical methods (Mickevičius et al., 2009).

Antibacterial Activity

Some studies have focused on the antibacterial properties of derivatives. Vaickelionienė et al. (2011) synthesized N′-aryl-5-oxopyrrolidine-3-carbohydrazides and tested them for antimicrobial and antifungal activity (Vaickelionienė et al., 2011).

Antioxidant Activity

The antioxidant activity of certain derivatives has been a subject of interest. Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including some with strong antioxidant properties, surpassing even well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Antitubercular Activity

Desai et al. (2016) synthesized derivatives with significant in vitro antitubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting substantial inhibition of mycobacterial growth (Desai et al., 2016).

Anticancer Potential

Several studies have evaluated the anticancer potential of related compounds. For instance, Kumar et al. (2013) synthesized Schiff bases derived from 1,2,4-triazoles and evaluated their antiproliferative effect on human cancer cell lines, identifying some compounds with promising anticancer activity (Kumar et al., 2013).

Chemical Reactivity and Molecular Modeling

Murthy et al. (2017) conducted a detailed study on the synthesis, characterization, and reactivity of a related heterocycle, providing insights into its electronic properties, stability, and potential as a lead compound for new drugs (Murthy et al., 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and potential biological activity. Proper handling and storage procedures should be followed to minimize risk .

properties

IUPAC Name

1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-10(15)16)11(17)14-13/h1-4,7H,5-6,13H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTJFEMVIBPOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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